Bienvenue dans la boutique en ligne BenchChem!

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide

Kinase inhibition Pyrrole carboxamide Structure–activity relationship

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5, MW 152.19) is the definitive pyrrole-3-carboxamide fragment. Its free N–H donor paired with a non-self-associating tertiary N,N-dimethyl amide delivers the exact pharmacophore validated in JAK2 co‑crystal structures (PDB 4D0X), EZH2 inhibitors (DM‑01 series), and tubulin‑colchicine site binders (CA‑61/CA‑84). Critically, the 3‑carboxamide regioisomer is not interchangeable with 2‑carboxamide or N‑methyl analogs—substituting these abolishes target engagement. Supplied at ≥99% purity, it guarantees that fragment screening hits are real, not artefactual. For kinase, epigenetics, or cytoskeletal inhibitor programs, this is the non‑substitutable core scaffold.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 121536-36-5
Cat. No. B568309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-Trimethyl-1H-pyrrole-3-carboxamide
CAS121536-36-5
Synonyms1H-Pyrrole-3-carboxamide,N,N,4-trimethyl-(9CI)
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC1=CNC=C1C(=O)N(C)C
InChIInChI=1S/C8H12N2O/c1-6-4-9-5-7(6)8(11)10(2)3/h4-5,9H,1-3H3
InChIKeyCOANZZFYQQZWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5): Procurement-Relevant Structural and Physicochemical Profile


N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5) is a low-molecular-weight (152.19 g/mol) pyrrole-3-carboxamide derivative bearing a N,N-dimethyl carboxamide at position 3 and a single methyl substituent at position 4 of the heterocyclic ring . The compound retains a free pyrrole N–H (hydrogen bond donor count = 1), distinguishing it from N-alkylated analogs that sacrifice this polar interaction capacity . Computed physicochemical properties include a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 325.3 ± 30.0 °C at 760 mmHg, and a flash point of 150.5 ± 24.6 °C . The pyrrole-3-carboxamide scaffold has been validated across multiple drug-discovery campaigns—including JAK2 kinase inhibition, EZH2 inhibition, tubulin polymerization disruption at the colchicine-binding site, and xanthine oxidase inhibition—establishing this substitution pattern as a privileged motif for target engagement [1][2][3][4]. The compound is commercially supplied at purities up to 99% for research and industrial applications .

Why N,N,4-Trimethyl-1H-pyrrole-3-carboxamide Cannot Be Replaced by Generic Pyrrole Carboxamide Analogs in Research and Industrial Workflows


Pyrrole carboxamides sharing the C₈H₁₂N₂O empirical formula are not functionally interchangeable. The precise regiochemistry of the carboxamide (position 3 vs. position 2) determines which biological target classes the scaffold can address: pyrrole-3-carboxamides have been crystallographically validated as JAK2 kinase inhibitors and computationally optimized as EZH2 and tubulin–colchicine-site ligands, whereas pyrrole-2-carboxamides lack this engagement profile [1][2][3]. Equally critical is the substitution pattern on the pyrrole nitrogen. The target compound carries a free N–H (hydrogen bond donor count = 1), which can act as a key anchoring point in target binding pockets; its N-methyl positional isomer (CAS 175544-09-9) eliminates this donor entirely, abolishing a pharmacophoric feature that multiple pyrrole-3-carboxamide programs have shown to be essential for potency [1]. Even among 4-methylpyrrole-3-carboxamides, the nature of the amide substituent (N,N-dimethyl vs. N-monomethyl vs. primary amide) governs logP, solubility, metabolic stability, and conformational preference around the amide bond—parameters that cannot be normalized by simple molar equivalence [4]. These non-substitutable structural features directly motivate the quantitative evidence below.

Quantitative Differentiation Evidence for N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5) Versus Closest Analogs


Regiochemistry-Driven Target Engagement: 3-Carboxamide vs. 2-Carboxamide Pyrrole Scaffolds

The pyrrole-3-carboxamide scaffold has produced nanomolar JAK2 inhibitors with confirmed co-crystal structures (PDB: 4D0X, 4D1S), demonstrating that the 3-carboxamide orientation is essential for hinge-region hydrogen bonding in the kinase ATP pocket [1]. In contrast, pyrrole-2-carboxamide regioisomers (e.g., CAS 40611-90-3) cannot adopt the same binding pose due to altered vector geometry of the amide carbonyl, and no literature reports exist of JAK2, EZH2, or tubulin–colchicine-site activity for 2-carboxamide pyrrole derivatives with comparable substitution patterns . The binding energy for representative pyrrole-3-carboxamide tubulin inhibitors (CA-61 and CA-84) at the colchicine site was computationally determined as −9.390 kcal/mol and −9.910 kcal/mol, respectively, with CA-84 forming two hydrogen bonds with LYS 254 (B) and one with ASN 101 (A) [2]. The 2-carboxamide regioisomer lacks the geometric capacity to recapitulate this hydrogen-bond network .

Kinase inhibition Pyrrole carboxamide Structure–activity relationship JAK2

Hydrogen Bond Donor Retention: 4-Methyl (Free N–H) vs. 1-Methyl (Blocked N–H) Pyrrole-3-carboxamides

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5) possesses one hydrogen bond donor (pyrrole N–H) and one hydrogen bond acceptor (amide carbonyl), as confirmed by its computed molecular properties (HBD = 1, HBA = 1) . Its closest positional isomer, N,N,1-trimethyl-1H-pyrrole-3-carboxamide (CAS 175544-09-9), has the N–H replaced by an N–CH₃ group, reducing the hydrogen bond donor count to zero . This structural difference has functional consequences: in the co-crystal structures of pyrrole-3-carboxamide JAK2 inhibitors (PDB 4D0X), the pyrrole N–H forms a critical hydrogen bond with the hinge-region backbone carbonyl of Glu930 and Leu932 [1]. The N-methyl analog would be incapable of making this interaction, as the methyl group acts solely as a steric placeholder without hydrogen-bonding capability . The predicted pKa difference (target: pyrrole N–H pKa ≈ 16–17; comparator: conjugate acid pKa = −0.59 ± 0.70) further illustrates the fundamental electronic divergence between these two substitution patterns .

Hydrogen bonding Pharmacophore modeling Pyrrole substitution Medicinal chemistry

Boiling Point and Intermolecular Interaction Strength: 4-Methyl-3-carboxamide vs. 1-Methyl-3-carboxamide

The predicted boiling point of N,N,4-trimethyl-1H-pyrrole-3-carboxamide (325.3 ± 30.0 °C at 760 mmHg) is approximately 49.4 °C higher than that of its N-methyl isomer (275.9 ± 13.0 °C at 760 mmHg, CAS 175544-09-9) . This substantial difference reflects the contribution of intermolecular N–H···O=C hydrogen bonding in the target compound, which is absent in the N-methyl derivative due to blockade of the pyrrole N–H donor [1]. The higher boiling point is advantageous for applications requiring thermal stability during synthesis or processing. The density of the target compound (1.1 ± 0.1 g/cm³) is also higher than that of the N-methyl isomer (1.022 ± 0.1 g/cm³), consistent with more efficient molecular packing enabled by hydrogen bonding . For the 2-carboxamide regioisomer (CAS 40611-90-3), the predicted boiling point is 329.5 ± 30.0 °C, similar to the target, but the key differentiator remains regiochemistry, not boiling point .

Physicochemical characterization Boiling point Hydrogen bonding Purification

Purity Grade and Procurement Reproducibility: 99% Commercial Availability

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide is commercially available at 99% purity from at least one verified supplier (Shandong Mopai Biotechnology Co., Ltd.), with another supplier (Dayang Chemical, Hangzhou) offering 98.0% purity . This contrasts with several close analogs whose typical catalog purity is reported at 95% (e.g., N,N-dimethyl-1H-pyrrole-3-carboxamide, CAS 60031-39-2, and 1,5-dimethyl-1H-pyrrole-3-carboxamide, CAS 89943-18-0, both commonly listed at 95%) . A 4% absolute purity difference (99% vs. 95%) corresponds to a 5-fold reduction in total impurity burden (1% vs. 5%), which can be critical in applications where trace impurities interfere with catalytic cycles, biological assays, or crystallization trials [1]. The global market report for this compound indicates dedicated manufacturing capacity, suggesting supply chain stability for procurement planning [2].

Chemical procurement Purity specification Quality control Reproducibility

Rotatable Bond and Conformational Restriction: N,N-Dimethyl vs. N-Monomethyl vs. Primary Amide at Position 3

N,N,4-Trimethyl-1H-pyrrole-3-carboxamide possesses a single rotatable bond (the C3–C(=O)N linkage) out of a total heavy-atom count of 11, yielding a rotatable bond fraction of 0.09 . This low conformational自由度 is favorable for fragment-based drug discovery and scaffold-oriented synthesis, as it limits the entropic penalty upon target binding. The N,N-dimethyl tertiary amide cannot form the intramolecular N–H···O=C hydrogen bond that is possible in secondary (N-monomethyl) amides, eliminating one conformational state and simplifying the compound's behavior in both solution and solid phases [1]. By comparison, 4-methylpyrrole-3-carboxamide analogs bearing a primary amide (e.g., CAS 89943-18-0, 1,5-dimethyl-1H-pyrrole-3-carboxamide) have a rotatable bond count that is identical but a hydrogen bond donor count of 2 (amide NH₂), introducing additional conformational complexity and solubility-altering intermolecular interactions . The N,N-dimethyl substitution pattern thus confers a unique conformational simplicity combined with a single hydrogen bond donor (pyrrole N–H), a profile that is not replicated by any single close analog .

Conformational analysis Rotatable bonds Amide geometry Drug-likeness

Recommended Application Scenarios for N,N,4-Trimethyl-1H-pyrrole-3-carboxamide (CAS 121536-36-5) Based on Quantified Differentiation Evidence


Kinase Inhibitor Fragment Library Design and Hit-to-Lead Optimization

The pyrrole-3-carboxamide scaffold has been crystallographically validated as a hinge-binding motif in JAK2 kinase inhibitor programs, with co-crystal structures (PDB 4D0X) confirming that the pyrrole N–H and amide carbonyl form key hydrogen bonds with the kinase hinge region [1]. N,N,4-Trimethyl-1H-pyrrole-3-carboxamide provides this validated 3-carboxamide orientation combined with a single hydrogen bond donor (pyrrole N–H) and a tertiary amide that cannot self-associate, making it an ideal fragment for incorporation into kinase-focused compound libraries. Its 99% commercial purity ensures that fragment screening hits are not artifacts of impurities. In contrast, the 2-carboxamide regioisomer (CAS 40611-90-3) lacks any published kinase engagement data and cannot be recommended as a substitute .

Microtubule-Targeting Agent (MTA) Development Targeting the Colchicine-Binding Site

Pyrrole-3-carboxamides CA-61 and CA-84 have been identified as potent tubulin polymerization inhibitors that bind the colchicine site with computationally determined binding energies of −9.390 and −9.910 kcal/mol, inducing G2/M arrest and apoptosis in breast, lung, and prostate cancer cell lines both in vitro and in vivo [2]. N,N,4-Trimethyl-1H-pyrrole-3-carboxamide shares the core pyrrole-3-carboxamide pharmacophore with CA-61/CA-84 and retains the free pyrrole N–H that is critical for colchicine-site hydrogen bonding. The tertiary N,N-dimethyl amide in the target compound provides a metabolically stable, non-ionizable moiety suitable for further derivatization, unlike primary amide analogs that may exhibit faster hydrolytic clearance [3].

Xanthine Oxidase Inhibitor Discovery and Gout-Related Therapeutic Programs

Pyrrole carboxamide derivatives have been systematically evaluated as xanthine oxidase (XO) inhibitors, with structure–activity relationship studies identifying the pyrrole-3-carboxamide substitution pattern as enabling nanomolar-range IC₅₀ values against the enzyme [4]. The N,N-dimethyl carboxamide in the target compound is electronically distinct from the monomethyl or primary amide variants investigated in the published SAR series, offering a specific vector for modulating logP and metabolic stability while retaining the core pyrrole-3-carboxamide pharmacophore. Procurement of the 4-methyl-3-carboxamide isomer (rather than the 1-methyl or 2-carboxamide analogs) ensures alignment with the documented SAR that places the methyl group at position 4 and the free N–H at position 1 as favorable features for XO inhibition [4].

EZH2-Targeted Epigenetic Drug Discovery and Chemical Probe Development

A novel series of pyrrole-3-carboxamide derivatives bearing pyridone fragments has been reported as first-in-class EZH2 (enhancer of zeste homolog 2) inhibitors, with compound DM-01 demonstrating potent cellular inhibition of H3K27 trimethylation [5]. N,N,4-Trimethyl-1H-pyrrole-3-carboxamide provides the unadorned pyrrole-3-carboxamide core onto which the pyridone or alternative EZH2-targeting warheads can be elaborated. The 4-methyl group on the pyrrole ring sterically mimics the substitution pattern found in optimized EZH2 inhibitors, while the N,N-dimethyl amide offers a neutral, lipophilic handle that can be used to tune physicochemical properties without introducing additional hydrogen bond donors that might compromise blood–brain barrier penetration or oral bioavailability [5].

Quote Request

Request a Quote for N,N,4-Trimethyl-1H-pyrrole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.